4-Fluoro-4'-hydroxybiphenyl
Overview
Description
4-Fluoro-4’-hydroxybiphenyl is an organic compound with the molecular formula C12H9FO. It is a derivative of biphenyl, where one hydrogen atom on each phenyl ring is substituted with a fluorine and a hydroxyl group, respectively.
Scientific Research Applications
4-Fluoro-4’-hydroxybiphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including liquid crystals and polymers.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
- Upon entering the body, 4-Fluoro-4’-hydroxybiphenyl may undergo biotransformation. One significant transformation involves the conversion of 4-Fluorobiphenyl to 4-fluoro-4’-hydroxybiphenyl .
Mode of Action
Pharmacokinetics
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluoro-4’-hydroxybiphenyl involves a palladium-catalyzed cross-coupling reaction. The procedure typically includes the following steps:
- A mixture of 4-iodophenol (2.00 g, 9.09 mmol), 4-fluorophenylboronic acid (1.40 g, 10.0 mmol), cesium carbonate (4.44 g, 13.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.27 g, 0.23 mmol) is prepared in dimethylformamide (18 mL).
- The mixture is stirred under nitrogen at ambient temperature for 10 minutes and then refluxed overnight.
- After cooling, the reaction mixture is diluted with ethyl acetate and extracted with water.
- The organic phase is washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
- The product is purified by chromatography on silica gel using a hexanes-ethyl acetate mixture.
Industrial Production Methods: Industrial production methods for 4-Fluoro-4’-hydroxybiphenyl may involve similar synthetic routes but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-4’-hydroxybiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The fluorine atom can be replaced by hydrogen under reductive conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products:
Oxidation: 4-Fluoro-4’-biphenylcarbaldehyde.
Reduction: Biphenyl.
Substitution: 4-Fluoro-4’-alkoxybiphenyl or 4-Fluoro-4’-aminobiphenyl
Comparison with Similar Compounds
- 4-Fluorobiphenyl
- 4-Hydroxybiphenyl
- 4,4’-Difluorobiphenyl
- 4,4’-Dihydroxybiphenyl
Comparison: 4-Fluoro-4’-hydroxybiphenyl is unique due to the presence of both a fluorine and a hydroxyl group on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 4-Fluorobiphenyl lacks the hydroxyl group, limiting its reactivity in nucleophilic substitution reactions. Similarly, 4-Hydroxybiphenyl does not have the fluorine atom, which affects its electronic properties and interactions with biological targets .
Properties
IUPAC Name |
4-(4-fluorophenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJNKJGPJVOGPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323107 | |
Record name | 4-Fluoro-4'-hydroxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324-94-7 | |
Record name | 4′-Fluoro[1,1′-biphenyl]-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=324-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 324-94-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluoro-4'-hydroxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-4'-hydroxybiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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